molecular formula C18H24N4O2S B5097174 5-[6-(cyclopentylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide

5-[6-(cyclopentylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide

Cat. No.: B5097174
M. Wt: 360.5 g/mol
InChI Key: LLNRGUDWFKQAMK-UHFFFAOYSA-N
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Description

5-[6-(cyclopentylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits .

Preparation Methods

The synthesis of 5-[6-(cyclopentylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide typically involves the cyclization of phenylhydrazone derivatives followed by various functionalization steps. The most common synthetic route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

Scientific Research Applications

5-[6-(cyclopentylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: It is being explored for its potential therapeutic benefits in treating various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it can inhibit platelet aggregation by blocking calcium ion influx, which is necessary for platelet activation .

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide

Properties

IUPAC Name

5-[6-(cyclopentylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-3-19-25(23,24)17-12-14(9-8-13(17)2)16-10-11-18(22-21-16)20-15-6-4-5-7-15/h8-12,15,19H,3-7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNRGUDWFKQAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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